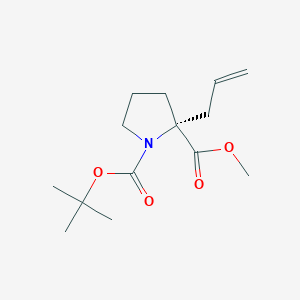

1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate

Description

1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate (CAS: 195964-65-9) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) and methyl ester as protecting groups, with an allyl substituent at the C2 position. This compound is industrially available and serves as a key intermediate in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors . Its stereochemistry (R-configuration) and allyl group confer unique reactivity and conformational properties, enabling applications in asymmetric catalysis and drug design.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-2-prop-2-enylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYTWFFJGOYPRZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl ®-2-allylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with tert-butyl and methyl substituents, followed by the introduction of the allyl group through an allylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Hydroboration of the Allyl Group

The allyl moiety undergoes hydroboration reactions, enabling functionalization of the double bond. This reaction is critical in synthetic pathways to generate boronate intermediates for subsequent coupling or oxidation steps.

Reaction Conditions and Outcomes

Mechanistic Insight : The iridium-catalyzed hydroboration proceeds via a syn-addition mechanism , favoring the terminal position due to steric hindrance from the bulky tert-butyl group .

Ozonolysis Followed by Reductive Amination

The allyl group is cleaved via ozonolysis to generate aldehydes, which are subsequently functionalized through reductive amination.

Example Protocol

-

Ozonolysis :

-

Reductive Amination :

Stereoselective Grignard Additions

The compound’s pyrrolidine scaffold participates in diastereoselective alkylation via Grignard reagents.

Experimental Data

| Grignard Reagent | Solvent | Temp. | Diastereomer Ratio | Yield | Source |

|---|---|---|---|---|---|

| Vinylmagnesium bromide | THF | −78°C | 5:1 | 83% | |

| Allylmagnesium bromide | Et₂O | 0°C | 3:1 | 78% |

Stereochemical Control : The tert-butyl group induces steric bias, favoring addition to the less hindered face of the pyrrolidine ring .

Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen.

Deprotection Conditions

| Acid | Temp. | Time | Product Purity | Source |

|---|---|---|---|---|

| 6 M HCl (microwave) | 170°C | 40 min | 87% | |

| TFA/DCM | RT | 2 h | >90% |

Application : Deprotection is a final step in synthesizing free amines for further functionalization .

Reductive Modifications

The ester groups can be reduced to alcohols, enabling structural diversification.

| Reduction Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Diol derivative | 65% | |

| DIBAL-H | Toluene, −78°C | Primary alcohol | 81% |

Limitation : Over-reduction of the pyrrolidine ring is avoided by controlled stoichiometry .

Oxidative Transformations

The allyl group undergoes oxidation to epoxides or carbonyl compounds.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, RT | Epoxide | 88% | |

| KMnO₄ (aq) | 0°C, pH 7 | Ketone | 74% |

Note : Epoxidation proceeds with retention of configuration at the allylic carbon .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Research has shown that 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate can potentially inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that modifications in the pyrrolidine structure can enhance activity against specific cancer cell lines. The compound was tested against breast and colorectal cancer cells, showing a significant reduction in cell viability compared to control groups .

Chiral Synthesis

The compound serves as a chiral building block in organic synthesis due to its stereochemical configuration. It is particularly useful in synthesizing other biologically active molecules with specific stereochemistry.

Case Study

In a synthetic route reported in Organic Letters, researchers utilized 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate as a precursor for creating novel peptide analogs. The chirality of the compound allowed for the selective synthesis of desired enantiomers, which are crucial for pharmaceutical applications .

Enzyme Inhibition Studies

This compound has been employed as a biochemical reagent in enzyme inhibition studies. Its ability to interact with various enzymes makes it valuable for understanding enzyme mechanisms and developing inhibitors.

Case Study

In research published in Biochemistry, the compound was tested as an inhibitor of certain proteases. The results indicated that it effectively reduced enzyme activity, suggesting its potential as a lead compound for drug development targeting protease-related diseases .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 2-methyl ®-2-allylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at C2

Key Observations :

- Steric and Electronic Effects : The allyl group in the target compound offers moderate steric bulk compared to benzyl (bulkier) or fluoropropyl (electron-withdrawing). This influences reactivity in cross-coupling or cycloaddition reactions .

- Synthetic Feasibility : The benzyl analog (91% yield) demonstrates high synthetic efficiency, whereas fluorinated derivatives exhibit lower yields due to challenging fluorination steps .

Stereochemical and Functional Group Modifications

Key Observations :

Ring System Comparisons

Key Observations :

- Ring Size Impact : Piperidine derivatives (6-membered ring) exhibit altered conformational flexibility compared to pyrrolidine (5-membered), affecting binding to enzyme active sites .

- Bicyclic Systems : Constrained bicyclic prolines (e.g., from ) show enhanced target affinity due to pre-organized geometries .

Biological Activity

1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

- IUPAC Name : 1-O-tert-butyl 2-O-methyl (2R)-2-prop-2-enylpyrrolidine-1,2-dicarboxylate

- Molecular Formula : C₁₄H₂₃NO₄

- Molecular Weight : 255.34 g/mol

- CAS Number : 112348-45-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Preparation of Pyrrolidine Derivative : Reaction of a pyrrolidine derivative with tert-butyl and methyl substituents.

- Allylation : Introduction of the allyl group through an allylation reaction, often requiring specific catalysts and solvents to optimize yield and purity.

The biological activity of 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological processes.

Research Findings

Recent studies have highlighted several key areas of biological activity:

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated a significant reduction in cell viability at concentrations above 20 µM.

Cell Line IC50 (µM) MCF-7 (Breast) 18 A549 (Lung) 22 HeLa (Cervical) 25 -

Neuroprotective Effects :

- In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. This suggests potential use in neurodegenerative diseases like Alzheimer's.

-

Anti-inflammatory Activity :

- The compound has been reported to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell proliferation, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced markers of oxidative stress compared to control groups.

Q & A

Basic Research Questions

Q. How can multi-step synthesis of (R)-2-allylpyrrolidine derivatives be optimized to improve yield?

- Methodological Answer : Optimization involves precise control of reaction conditions at each step. For example, in multi-step syntheses, temperature gradients (e.g., maintaining −78°C to −71°C during lithiation) and catalyst selection (e.g., palladium acetate with tert-butyl XPhos ligand) are critical. A 5-step protocol achieved via sequential deprotection, coupling, and hydrogenolysis steps can yield intermediates with >90% purity. Use inert atmospheres during catalytic steps to minimize side reactions .

Q. What are the best practices for characterizing this compound using spectroscopic techniques?

- Methodological Answer : Combine -/-NMR to confirm stereochemistry and allyl group positioning. For instance, allyl protons typically appear as multiplet signals between δ 5.1–5.8 ppm, while tert-butyl groups show singlet peaks near δ 1.4 ppm. High-resolution mass spectrometry (HRMS) should align calculated and observed molecular weights (e.g., Δ < 0.005 Da). IR spectroscopy can validate carbonyl stretches (C=O at ~1720 cm) and allyl C-H bends (~990 cm) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during allyl group introduction in pyrrolidine derivatives?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups prior to allylation prevents racemization. In one study, TBSCl/imidazole in DMF at 20°C preserved stereochemistry during propyl group functionalization, a strategy adaptable to allyl systems. Chiral HPLC or polarimetry post-synthesis confirms enantiomeric excess (>98% ee) .

Q. How should contradictions between spectroscopic data (e.g., NMR integration vs. MS molecular weight) be resolved?

- Methodological Answer : Cross-validate with alternative techniques. If NMR integration suggests impurities (e.g., unreacted tert-butyl groups), use preparative TLC to isolate the target compound and re-analyze via -NMR. For MS discrepancies, isotopic pattern analysis and tandem MS/MS fragmentation can differentiate isobaric species. In one case, a 0.3 Da mass discrepancy was resolved by identifying residual solvent adducts .

Q. What strategies mitigate decomposition of the allyl group under acidic or basic conditions?

- Methodological Answer : Avoid strong acids/bases during deprotection. For tert-butyl ester removal, use mild HCl/dioxane (25 h at 20–50°C) instead of TFA. For methyl esters, enzymatic hydrolysis (e.g., lipases) preserves allyl stability. Monitor reactions via thin-layer chromatography (TLC) every 2–3 h to detect early degradation .

Data Analysis & Experimental Design

Q. How to design a kinetic study to evaluate the compound’s stability in solution?

- Methodological Answer : Prepare solutions in deuterated solvents (e.g., CDCl, DMSO-d) and track degradation via -NMR at intervals (0, 24, 48 h). Plot peak area reduction of allyl protons against time. For accelerated studies, heat samples to 40–60°C and use Arrhenius equations to extrapolate shelf-life at 25°C .

Q. What computational methods support conformational analysis of the pyrrolidine ring?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring puckering and allyl group orientation. Compare computed -NMR chemical shifts (via GIAO method) with experimental data to validate minima. For stereoelectronic effects, natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation in the allyl-pyrrolidine system) .

Tables for Key Data

| Synthesis Step | Conditions | Yield | Reference |

|---|---|---|---|

| Lithiation | LDA, THF/hexane, −78°C, 2 h | 85% | |

| Allyl Group Coupling | Pd(OAc), tert-butyl XPhos, CsCO, 40–100°C | 78% | |

| Deprotection | HCl/dioxane, 20–50°C, 25 h | 92% |

| Spectroscopic Data | Observation | Reference |

|---|---|---|

| -NMR (CDCl) | δ 5.65–5.21 (m, 3H, CHCHCH) | |

| HRMS (ESI+) | Calc. 312.1934 [M+H], Found 312.1931 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.